1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

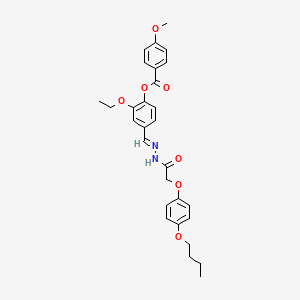

1-(2-((シクロヘキシルアミノ)カルボチオイル)カルボヒドラゾノイル)-2-ナフチル 4-エトキシベンゾアートは、分子式がC25H31N3O4S、分子量が469.608 g/molである複雑な有機化合物です 。この化合物は、ナフチル基、シクロヘキシルアミノ基、およびエトキシベンゾアート部分を含むユニークな構造で知られています。 この化合物は、主に初期の発見研究に使用され、希少でユニークな化学物質の集まりの一部です .

製法

1-(2-((シクロヘキシルアミノ)カルボチオイル)カルボヒドラゾノイル)-2-ナフチル 4-エトキシベンゾアートの合成には、いくつかの手順が含まれます。合成経路には、通常、適切なカルボチオイル化剤とシクロヘキシルアミンの反応が含まれ、シクロヘキシルアミノカルボチオイル中間体が生成されます。この中間体は、次にカルボヒドラゾノイル化合物と反応して、カルボヒドラゾノイル誘導体を生成します。 最後に、この誘導体は、適切な反応条件下で2-ナフチル 4-エトキシベンゾアートと結合して、目的の化合物を生成します .

準備方法

The synthesis of 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves several steps. The synthetic route typically includes the reaction of cyclohexylamine with a suitable carbothioylating agent to form the cyclohexylamino carbothioyl intermediate. This intermediate is then reacted with a carbohydrazonoyl compound to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2-naphthyl 4-ethoxybenzoate under appropriate reaction conditions to yield the desired compound .

the synthesis generally involves standard organic chemistry techniques such as refluxing, purification by column chromatography, and recrystallization .

化学反応の分析

科学的研究の応用

1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:

作用機序

1-(2-((シクロヘキシルアミノ)カルボチオイル)カルボヒドラゾノイル)-2-ナフチル 4-エトキシベンゾアートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素や受容体に結合することにより効果を発揮すると考えられており、それらの活性を調節します。 関与する正確な分子経路はまだ調査中ですが、そのユニークな構造を通じてさまざまな生化学的プロセスに影響を与えると考えられています .

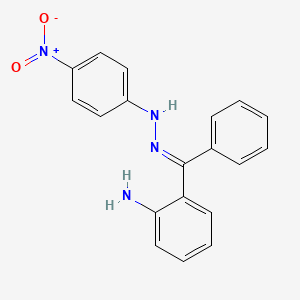

類似化合物の比較

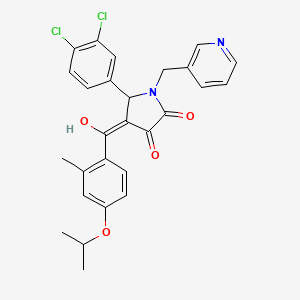

1-(2-((シクロヘキシルアミノ)カルボチオイル)カルボヒドラゾノイル)-2-ナフチル 4-エトキシベンゾアートは、以下のものなど、他の類似化合物と比較できます。

4-BR-2-(2-((シクロヘキシルアミノ)カルボチオイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾアート: この化合物は、類似の構造を持っていますが、臭素原子を含み、化学的性質と反応性を変化させる可能性があります.

4-BR-2-(2-((シクロヘキシルアミノ)カルボチオイル)カルボヒドラゾノイル)フェニル 4-メトキシベンゾアート: この化合物は、エトキシ基の代わりにメトキシ基を持っており、その溶解度や他の分子との相互作用に影響を与える可能性があります.

4-(2-((エチルアミノ)カルボチオイル)カルボヒドラゾノイル)フェニル 1-ナフトエート: この化合物は、シクロヘキシルアミノ基の代わりにエチルアミノ基を持っており、生物活性や結合親和性に影響を与える可能性があります.

類似化合物との比較

1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:

4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and reactivity.

4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and interactions with other molecules.

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has an ethylamino group instead of a cyclohexylamino group, which may influence its biological activity and binding affinity.

特性

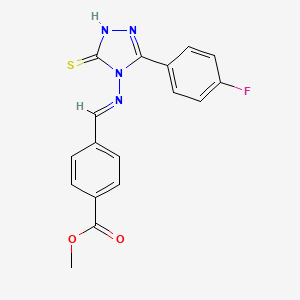

CAS番号 |

765913-05-1 |

|---|---|

分子式 |

C27H29N3O3S |

分子量 |

475.6 g/mol |

IUPAC名 |

[1-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate |

InChI |

InChI=1S/C27H29N3O3S/c1-2-32-22-15-12-20(13-16-22)26(31)33-25-17-14-19-8-6-7-11-23(19)24(25)18-28-30-27(34)29-21-9-4-3-5-10-21/h6-8,11-18,21H,2-5,9-10H2,1H3,(H2,29,30,34)/b28-18+ |

InChIキー |

CUDAOVXNIPUNHH-MTDXEUNCSA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4CCCCC4 |

正規SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4CCCCC4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)

![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016033.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016037.png)

![[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)